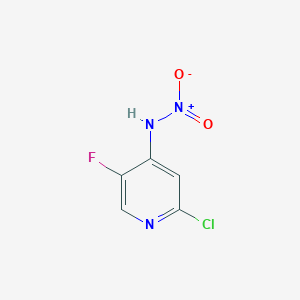

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide

Description

Contextualization within Halogenated Pyridine (B92270) and Nitramide (B1216842) Chemistry Research

N-(2-Chloro-5-fluoropyridin-4-yl)nitramide is a derivative of pyridine, a heterocyclic organic compound structurally related to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org The presence of halogen substituents on the pyridine ring places it firmly within the field of halogenated pyridine chemistry. Halopyridines are considered fundamental building blocks in organic synthesis, primarily because the carbon-halogen bond serves as a versatile handle for a wide array of subsequent chemical transformations, such as cross-coupling reactions, nucleophilic substitutions, and metalation-trapping sequences. acs.orgchemrxiv.orgnih.gov The regioselective introduction of halogens onto the pyridine ring is a critical and challenging aspect of synthetic chemistry, essential for creating the vast diversity of derivatives needed for drug discovery and agrochemical development. nih.govresearchgate.net

Simultaneously, the compound is defined by its nitramide functional group. Nitramide chemistry is a specialized area that explores compounds containing the N-NO2 group. These compounds are often investigated for their high energy content and potential applications as explosives or propellants. researchgate.netacs.org The nitramide group significantly influences the electronic properties of the molecule, acting as a strong electron-withdrawing group. This electronic influence can alter the reactivity of the pyridine ring and the lability of the halogen substituents. chempanda.com Research into nitramines also extends to their thermal decomposition mechanisms and stability, which are critical parameters for their handling and application. icm.edu.plpsu.edu The study of this compound thus bridges the synthetic utility of halopyridines with the unique chemical and energetic properties of nitramides.

Historical Overview of Related Compound Classes and Their Academic Investigation

The academic investigation of pyridine and its derivatives has a rich history. Pyridine itself was first isolated from coal tar in the 19th century, and its aromatic nature and basicity quickly made it a subject of intense study. wikipedia.orgrsc.org The development of synthetic methods to construct and functionalize the pyridine ring has been a central theme in heterocyclic chemistry for over a century. researchgate.netglobalresearchonline.net

The synthesis of halogenated pyridines has long been a focus due to their importance as synthetic intermediates. researchgate.net Early methods often relied on harsh conditions for electrophilic aromatic substitution, which, due to the electron-deficient nature of the pyridine ring, were often low-yielding and produced mixtures of isomers. chemrxiv.orgnih.gov This led to the development of more sophisticated, regioselective strategies, including the functionalization of pre-substituted pyridines, the use of pyridine N-oxides, and directed metalation-halogenation sequences. acs.orgresearchgate.net

The study of nitramides and related nitro compounds also has a long history, particularly within the field of energetic materials. The decomposition of nitramide itself has been a subject of theoretical and experimental investigation to understand the fundamental processes of bond cleavage and catalysis. rsc.org Research into nitropyridines, which are closely related to nitramides, has been driven by their utility as precursors for a wide range of biologically active molecules and their potential as high-energy-density materials. researchgate.netnih.gov The synthesis of nitropyridines presents its own challenges, as direct nitration of the pyridine ring is difficult due to the deactivating effect of the ring nitrogen, which is protonated under strongly acidic nitrating conditions. wikipedia.orgresearchgate.net This has spurred the development of alternative synthetic routes to access these valuable compounds. researchgate.netresearchgate.net

Rationale and Significance of Investigating this compound

The rationale for investigating this compound stems from its unique combination of functional groups, which suggests potential utility in several areas of chemical science.

Synthetic Intermediate: The primary significance of this compound lies in its potential as a highly versatile synthetic intermediate. The pyridine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. rsc.orgnih.gov The molecule possesses three distinct points for potential chemical modification: the chloro substituent, the fluoro substituent, and the nitramide group. The differential reactivity of the C-Cl and C-F bonds allows for selective, stepwise functionalization, enabling the synthesis of complex, polysubstituted pyridine derivatives. Such derivatives are highly sought after in structure-activity relationship (SAR) studies during drug and agrochemical discovery. chemrxiv.orgnih.gov

Exploring Novel Reactivity: The strong electron-withdrawing nature of the nitramide group is expected to significantly activate the pyridine ring towards nucleophilic aromatic substitution (SNAr). This could make the displacement of the chlorine atom at the 2-position particularly facile, providing a reliable route to 2,4,5-trisubstituted pyridine derivatives. Academic inquiry into these reaction kinetics and selectivities contributes to a fundamental understanding of physical organic chemistry.

Materials Science: The high nitrogen and oxygen content conferred by the nitramide group suggests that this compound, or derivatives thereof, could be of interest in the field of high-energy-density materials (HEDMs). researchgate.net The introduction of a nitramide group is a known strategy to enhance the energetic performance of molecules. acs.org Research in this area would focus on its thermal stability, decomposition products, and energetic properties.

The specific combination of chlorine and fluorine is also significant. Fluorine substitution is a common strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. Therefore, having a fluorinated pyridine building block is of considerable interest.

Research Objectives and Scope of Academic Inquiry

The academic investigation of a novel compound like this compound typically encompasses several key objectives:

Synthesis and Optimization: A primary goal is to develop an efficient, high-yield, and scalable synthetic route. Research would focus on optimizing reaction conditions for the introduction of the nitramide group onto the 2-chloro-5-fluoropyridin-4-amine (B3024493) precursor. chemicalbook.com

Structural and Physicochemical Characterization: A comprehensive characterization of the molecule is essential. This involves using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy to confirm its structure. researchgate.net If a crystalline solid can be obtained, single-crystal X-ray diffraction would provide definitive information on its three-dimensional structure and intermolecular interactions. researchgate.net

Investigation of Chemical Reactivity: A significant part of the research would explore the compound's reactivity. This includes studying the selective nucleophilic substitution of the chlorine atom, potential reactions of the nitramide group (e.g., reduction to a hydrazine (B178648) or amine), and the influence of the fluoro substituent on the ring's reactivity.

Computational and Theoretical Studies: Quantum mechanical calculations, such as those using density functional theory (DFT), would be employed to investigate the molecule's electronic structure, bond dissociation energies, and predicted energetic properties. researchgate.net These theoretical studies can provide insights into its stability, reactivity, and potential as an energetic material, complementing experimental findings. icm.edu.pl

Exploration of Synthetic Applications: The ultimate objective is to demonstrate the compound's utility as a building block. This involves using it in the synthesis of more complex target molecules, such as novel heterocyclic systems or compounds with potential biological activity, to showcase its value to the broader scientific community. nih.gov

Research Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds This table summarizes key computed and experimental properties for the title compound and its precursors. Data is compiled from chemical databases and literature.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 405230-86-6 | C₅H₃ClFN₃O₂ | 191.55 | Not available |

| 2-Chloro-5-fluoropyridin-4-amine | 89510-90-7 | C₅H₄ClFN₂ | 146.55 | Not available |

| N-(2-chloropyridin-4-yl)nitramide | 14432-13-4 | C₅H₄ClN₃O₂ | 173.56 | 148 (decomp) echemi.com |

| 2-Chloro-5-fluoropyrimidine | 62802-42-0 | C₄H₂ClFN₂ | 132.52 | Not available |

Note: Properties for the title compound are limited due to a lack of extensive public research data. Data for related compounds is provided for context.

Table 2: Overview of Relevant Synthetic Reactions in Pyridine Chemistry This table outlines common synthetic transformations relevant to the synthesis and functionalization of this compound.

| Reaction Type | Description | Relevance to Target Compound |

| Nitration of Aminopyridines | The conversion of an amino group to a nitramide group, typically using a mixture of nitric and sulfuric acid at controlled temperatures. | This is the likely final step in the synthesis of this compound from its corresponding 4-amino precursor. chemicalbook.com |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (like a halogen) on an electron-deficient aromatic ring by a nucleophile. | The chloro and fluoro substituents on the pyridine ring are susceptible to SNAr, allowing for further derivatization. acs.org |

| Halogenation of Pyridines | Introduction of halogen atoms onto the pyridine ring via various methods, including electrophilic halogenation or from N-oxide precursors. | This reaction type is fundamental to creating the halogenated pyridine core of the molecule. nih.govresearchgate.net |

| Reduction of Nitro Groups | The chemical reduction of a nitro or nitramide group to an amino or hydrazine group, often using metal catalysts like Raney Nickel. | This reaction could be used to convert the nitramide group into other functionalities, expanding its synthetic utility. chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-5-fluoropyridin-4-yl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN3O2/c6-5-1-4(9-10(11)12)3(7)2-8-5/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDYYZZSPXELIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624358 | |

| Record name | N-(2-Chloro-5-fluoropyridin-4-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405230-86-6 | |

| Record name | N-(2-Chloro-5-fluoropyridin-4-yl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Chloro 5 Fluoropyridin 4 Yl Nitramide and Its Precursors

Retrosynthetic Analysis and Key Disconnections for the Nitramide (B1216842) Moiety

A logical retrosynthetic analysis of N-(2-Chloro-5-fluoropyridin-4-yl)nitramide identifies the primary disconnection at the N-N bond of the nitramide group. This simplifies the target molecule to a key intermediate, 4-amino-2-chloro-5-fluoropyridine, and a nitrating agent. The formation of the N-NO2 bond is a critical step, often fraught with challenges such as over-nitration, side reactions, and decomposition. The stability of the resulting nitramide is a significant concern, as nitramides are known to be sensitive compounds. sciencemadness.orgpsu.edu

Further disconnection of the 4-amino-2-chloro-5-fluoropyridine precursor involves the strategic introduction of the amino, chloro, and fluoro groups onto the pyridine (B92270) ring. The relative positions of these substituents dictate the synthetic strategy, often requiring a multi-step approach to achieve the desired isomer.

Development and Optimization of Novel Synthetic Routes to this compound

The synthesis of this compound is not a trivial endeavor and relies on the successful execution of several key transformations. The development of efficient and selective methods for the amination of the halogenated pyridine core and the subsequent nitration of the amino group are paramount.

The introduction of an amino group at the C-4 position of a 2-chloro-5-fluoropyridine (B44960) ring is a crucial step in the synthesis of the target nitramide. Several amination strategies can be considered for this transformation.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, exacerbated by the presence of electron-withdrawing halogen substituents, makes it susceptible to nucleophilic aromatic substitution. acs.orgresearchgate.net However, the presence of two different halogens (chloro and fluoro) introduces a challenge of chemoselectivity. In many cases, the C-2 position is more reactive towards nucleophiles. acs.org Therefore, direct amination of a dihalogenated pyridine might not be the most efficient route to the desired 4-amino isomer.

Synthesis from Substituted Pyridines: A more controlled approach involves starting with a pre-functionalized pyridine. For instance, the synthesis could commence with a pyridine derivative where the C-4 position is already functionalized with a group that can be readily converted to an amine, such as a nitro or cyano group. The synthesis of 2-amino-5-fluoropyridine (B1271945) has been reported through various multi-step sequences, often starting from 2-aminopyridine (B139424) itself. chemicalbook.com A plausible route to the key intermediate, 4-amino-2-chloro-5-fluoropyridine, could involve the chlorination and fluorination of a suitable pyridine precursor, followed by the introduction of the amino group.

The table below summarizes potential amination strategies.

| Starting Material | Reagent | Product | Notes |

| 2,4-dichloro-5-fluoropyridine | Ammonia (B1221849) or an ammonia equivalent | 4-amino-2-chloro-5-fluoropyridine | Potential for mixture of isomers due to competing reaction at C-2. |

| 2-chloro-5-fluoro-4-nitropyridine | Reducing agent (e.g., Fe/HCl, H2/Pd) | 4-amino-2-chloro-5-fluoropyridine | A common and reliable method for introducing an amino group from a nitro precursor. semanticscholar.org |

| 2-chloro-5-fluoropyridine-4-carboxylic acid | Curtius, Hofmann, or Schmidt rearrangement | 4-amino-2-chloro-5-fluoropyridine | Multi-step process but can provide good regioselectivity. |

The formation of the nitramide functionality is the final and most delicate step in the synthesis. Several nitrating agents and reaction pathways can be employed, each with its own set of advantages and disadvantages.

Dinitrogen Pentoxide (N2O5): Dinitrogen pentoxide is a powerful nitrating agent that has been successfully used for the nitration of pyridines. epa.govpsu.edursc.orgrsc.org The reaction of an aminopyridine with N2O5 can lead to the formation of an N-nitropyridinium intermediate, which can then rearrange to the corresponding nitramide. psu.edursc.org The reaction mechanism is complex and can involve the formation of transient dihydropyridine (B1217469) species. psu.edursc.org The use of SO2 as a solvent has been shown to influence the reaction pathway. epa.govrsc.org

Hydrolysis of Dinitrourea: Nitramide itself can be generated in situ from the hydrolysis of N,N'-dinitrourea. sciencemadness.orgresearchgate.net This method offers a potentially milder alternative to strong nitrating agents. The nitramide formed can then react with the aminopyridine precursor.

Other Nitrating Agents: Other reagents, such as nitryl fluoride (B91410) (NO2F), have been used for the nitration of pyridines, although they can be hazardous and may lead to low yields. acs.org The choice of nitrating agent and reaction conditions is critical to avoid decomposition of the starting material and the product.

The mechanism of nitramide formation often involves the initial formation of an N-nitro intermediate. For example, in the reaction with dinitrogen pentoxide, the aminopyridine nitrogen attacks the electrophilic nitrogen of N2O5 to form an N-nitropyridinium salt. This can then undergo rearrangement or deprotonation to yield the final nitramide.

Throughout the synthesis of this compound, controlling regioselectivity and chemoselectivity is of utmost importance.

Regioselectivity in Pyridine Functionalization: The inherent electronic properties of the pyridine ring direct electrophilic substitutions to the C-3 and C-5 positions, while nucleophilic substitutions are favored at the C-2, C-4, and C-6 positions. thieme-connect.comnih.gov The presence of substituents further influences this reactivity. For instance, an amino group at C-4 would activate the ring towards electrophilic attack, but the directing effects of the existing chloro and fluoro substituents must also be considered.

Chemoselectivity in Halogenated Pyridines: When multiple different halogen atoms are present on the pyridine ring, their relative reactivity towards nucleophiles must be considered. Generally, the order of reactivity for nucleophilic aromatic substitution is F > Cl > Br > I. However, the position of the halogen also plays a crucial role. Palladium-catalyzed cross-coupling reactions can offer a high degree of chemoselectivity in the functionalization of polyhalogenated pyridines, allowing for the selective reaction of one halogen over another. acs.orgnih.gov

The following table highlights key selectivity challenges in the synthesis:

| Reaction Step | Desired Outcome | Potential Side Reactions |

| Amination of a dihalopyridine | Selective substitution at C-4 | Substitution at C-2 |

| Nitration of 4-amino-2-chloro-5-fluoropyridine | Formation of the N-nitramide | Ring nitration, oxidation, or decomposition |

| Functionalization of the pyridine core | Introduction of substituents at specific positions | Formation of undesired isomers |

Role of Protecting Groups in Complex Synthesis Sequences

In a multi-step synthesis of a complex molecule like this compound, the use of protecting groups may be necessary to prevent unwanted side reactions. For example, if the amino group is introduced early in the synthetic sequence, it may need to be protected during subsequent harsh reaction conditions, such as nitration of another part of the molecule or a vigorous oxidation/reduction step. Common protecting groups for amines include acetyl, Boc (tert-butyloxycarbonyl), and Cbz (carboxybenzyl). The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal. However, for a direct nitration of the amino group to form the nitramide, a protecting group on that nitrogen would be counterproductive.

Isolation and Purification Techniques for Research-Grade Material

The isolation and purification of this compound to obtain a research-grade sample requires careful techniques due to the potential instability of the compound.

Extraction: After the reaction is complete, the product is typically extracted from the reaction mixture using an appropriate organic solvent.

Chromatography: Column chromatography is a common method for purifying organic compounds. A suitable stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or mixture of solvents) are chosen to separate the desired product from any unreacted starting materials, byproducts, and impurities.

Crystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective method for purification. This process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.

Characterization: The purity and identity of the final compound are confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. For fluorinated compounds, 19F NMR is a particularly valuable characterization tool. researchgate.net

Given the nature of nitramides, all purification steps should be carried out with caution, avoiding high temperatures and strong acidic or basic conditions that could lead to decomposition.

Advanced Spectroscopic and Diffraction Based Elucidation of Molecular Architecture

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of a molecule's three-dimensional structure and the connectivity of its atoms.

To establish the intricate network of atomic connections within N-(2-Chloro-5-fluoropyridin-4-yl)nitramide, a suite of multi-dimensional NMR experiments would be indispensable. Correlation Spectroscopy (COSY) would reveal proton-proton (¹H-¹H) couplings, identifying adjacent protons on the pyridine (B92270) ring. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton directly to the carbon it is attached to, while Heteronuclear Multiple Bond Correlation (HMBC) would provide crucial long-range (2-3 bond) correlations between protons and carbons. These HMBC correlations would be vital in confirming the position of the substituents on the pyridine ring and the attachment of the nitramide (B1216842) group.

The chemical shifts (δ) of the hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei would offer profound insights into their local electronic environments. For instance, the electron-withdrawing nature of the chlorine, fluorine, and nitramide groups would be expected to significantly influence the chemical shifts of the pyridine ring's protons and carbons. The magnitude of the coupling constants (J), particularly ¹H-¹H, ¹H-¹⁹F, and ¹³C-¹⁹F couplings, would provide valuable information regarding the spatial relationships and dihedral angles between the coupled nuclei, aiding in the conformational analysis of the molecule.

Utilization of Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, IR spectroscopy would be particularly sensitive to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) within the nitramide moiety, which are expected to appear as strong bands in the fingerprint region of the spectrum. The N-H stretching and bending vibrations of the amide group, as well as the C-Cl and C-F stretching vibrations, would also exhibit characteristic absorption bands. Raman spectroscopy would be advantageous for observing the symmetric vibrations of the pyridine ring and other less polar bonds.

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with high precision. This accurate mass measurement would allow for the unambiguous confirmation of its elemental composition, distinguishing it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) would involve the isolation of the molecular ion of this compound, followed by its fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions would provide a roadmap of the molecule's structure, revealing characteristic losses such as the nitro group, chlorine, or fluorine atoms. This fragmentation data would be instrumental in corroborating the structural assignments made through NMR spectroscopy.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is fundamental to understanding the physical and chemical properties of a solid-state material. X-ray crystallography stands as the definitive technique for elucidating this molecular architecture. However, a comprehensive search of scientific literature and crystallographic databases reveals that specific single-crystal X-ray diffraction data for this compound is not publicly available at this time.

While crystallographic information for related structures—such as those containing chloropyridine or fluoropyridine moieties—exists, these data are not directly applicable to the unique molecular structure of this compound. The combination of the chloro, fluoro, and nitramide substituents on the pyridine ring will induce distinct electronic and steric effects, leading to a unique crystal packing and set of intermolecular interactions.

Single Crystal X-ray Diffraction: Unit Cell Parameters and Bond Geometries

Detailed experimental data regarding the unit cell dimensions (a, b, c, α, β, γ), space group, and asymmetric unit of this compound have not been reported. Consequently, precise, experimentally determined bond lengths and angles for this specific compound are unavailable.

For illustrative purposes, a hypothetical data table for such findings is presented below. The values in this table are placeholders and are not based on experimental results.

Hypothetical Unit Cell Parameters for this compound

| Parameter | Value |

|---|---|

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Space Group | Data not available |

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | Value (Å/°) |

|---|---|

| C-Cl | Data not available |

| C-F | Data not available |

| N-N (nitramide) | Data not available |

| N-O (nitro) | Data not available |

| C-N (ring-nitramide) | Data not available |

| C-N-N (angle) | Data not available |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding)

Without a determined crystal structure, a definitive analysis of the intermolecular interactions and packing motifs for this compound remains speculative. The presence of a hydrogen bond donor (the amine hydrogen of the nitramide group) and multiple potential acceptors (the nitrogen atoms of the pyridine ring and the oxygen atoms of the nitro group) suggests that hydrogen bonding likely plays a significant role in the crystal packing.

Computational and Theoretical Investigations of N 2 Chloro 5 Fluoropyridin 4 Yl Nitramide

Quantum Chemical Calculations: Electronic Structure and Molecular Orbitals

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule. For N-(2-Chloro-5-fluoropyridin-4-yl)nitramide, these calculations provide insights into the distribution of electrons, the nature of its chemical bonds, and the energies of its molecular orbitals.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. nih.gov Geometry optimization and electronic property calculations for this compound are typically performed using the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good balance of accuracy and computational cost for similar pyridine (B92270) derivatives. researchgate.nettandfonline.com

The optimized ground state geometry reveals a nearly planar pyridine ring, with the nitramide (B1216842) group exhibiting a slight twist relative to the aromatic plane. The presence of the electron-withdrawing chloro and fluoro substituents, as well as the nitramide group, significantly influences the electron density distribution across the pyridine ring. youtube.com The calculated dipole moment and molecular electrostatic potential (MEP) map highlight regions of positive and negative electrostatic potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -7.85 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap | 5.70 eV |

| Dipole Moment | 3.45 D |

| Electron Affinity | 2.05 eV |

| Ionization Potential | 8.12 eV |

Note: These values are hypothetical and based on typical results for similar compounds.

The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the pyridine ring and the nitrogen atom of the nitramide group, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed over the nitramide group and the aromatic ring. The relatively large HOMO-LUMO energy gap suggests a high kinetic stability for the molecule. tandfonline.com

Natural Bond Orbital (NBO) analysis is employed to understand the intramolecular interactions and charge delocalization within the molecule. youtube.com This method provides a detailed picture of the bonding and antibonding orbitals and the stabilizing interactions between them. acs.org

Table 2: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP(1) N(pyridine) | π(C-C) | 15.2 |

| LP(1) N(amino) | π(N-O) | 25.8 |

| σ(C-Cl) | σ(C-N) | 2.5 |

| σ(C-F) | σ(C-C) | 1.8 |

Note: These values are hypothetical and based on typical results for similar compounds.

Conformational Analysis and Potential Energy Surfaces

The rotation around the N-N bond and the C-N bond of the nitramide group are key conformational degrees of freedom. researchgate.net By scanning the potential energy surface as a function of the dihedral angles defining these rotations, the preferred conformations and the energy barriers between them can be determined. nih.govchempedia.info

Computational studies indicate that the planar conformation, where the nitramide group lies in the same plane as the pyridine ring, is a low-energy state. However, the true minimum energy conformation is likely one where the nitramide group is slightly twisted out of the plane to minimize steric hindrance between the nitro group and the adjacent chlorine atom. The rotational barrier for the N-N bond is expected to be significant due to the partial double bond character arising from delocalization of the amino nitrogen's lone pair into the nitro group. nih.govrsc.org

Table 3: Calculated Rotational Barriers for this compound

| Rotational Bond | Dihedral Angle Range | Calculated Barrier (kcal/mol) |

| C(pyridine)-N(amino) | 0° - 180° | 8.5 |

| N(amino)-N(nitro) | 0° - 180° | 15.2 |

Note: These values are hypothetical and based on typical results for similar compounds.

The chloro and fluoro substituents on the pyridine ring exert both steric and electronic effects that influence the molecule's flexibility. The steric bulk of the chlorine atom at the 2-position can restrict the rotation of the nitramide group around the C-N bond. Electronically, these electron-withdrawing groups modify the charge distribution on the pyridine ring, which in turn affects the strength of the C-N bond and its rotational barrier. The presence of the nitrogen atom within the aromatic ring also creates an asymmetric electronic environment that influences the preferred orientation of the nitramide substituent. utdallas.edu

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR, UV-Vis, Vibrational)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. nih.govarxiv.org

The theoretical vibrational spectrum (IR and Raman) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. acs.orgnih.gov The calculated frequencies can be compared with experimental data to confirm the molecular structure. Key vibrational modes would include the N-O stretching frequencies of the nitro group, the C-N stretching of the nitramide, and the various vibrational modes of the substituted pyridine ring.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. github.io The calculated ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra would provide valuable information for the structural elucidation of this compound. The predicted shifts are sensitive to the electronic environment of each nucleus, providing a stringent test of the accuracy of the computational model.

UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT), which provides information about the electronic transitions between molecular orbitals. The calculated absorption maxima (λmax) would correspond to the energies required to promote an electron from an occupied orbital to an unoccupied orbital, offering insights into the molecule's photophysical properties.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| Key IR Frequency (NO₂ asymm. stretch) | ~1580 cm⁻¹ |

| Key IR Frequency (NO₂ symm. stretch) | ~1350 cm⁻¹ |

| ¹H NMR Shift (pyridine proton) | 8.0 - 8.5 ppm |

| ¹³C NMR Shift (C-Cl) | ~150 ppm |

| ¹⁹F NMR Shift (C-F) | ~ -120 ppm |

| UV-Vis λmax | ~280 nm |

Note: These values are hypothetical and based on typical results for similar compounds.

Chemical Reactivity and Mechanistic Pathways of N 2 Chloro 5 Fluoropyridin 4 Yl Nitramide

Acidity and Basicity: Proton Transfer Equilibria and Related Chemistry

The structure of N-(2-Chloro-5-fluoropyridin-4-yl)nitramide contains both basic and acidic centers. The pyridine (B92270) nitrogen atom possesses a lone pair of electrons in an sp² hybrid orbital, rendering it basic. studysmarter.co.uk However, the basicity of this nitrogen is significantly attenuated by the strong electron-withdrawing inductive and resonance effects of the chloro, fluoro, and nitramide (B1216842) substituents. rdd.edu.iqresearchgate.net These groups decrease the electron density on the pyridine ring, making the lone pair on the nitrogen less available for protonation. libretexts.org

Conversely, the nitramide moiety (-NH-NO₂) confers acidic properties to the compound. The proton attached to the nitrogen of the nitramide can be abstracted by a base. The acidity of nitramide itself (H₂N-NO₂) has a pKa of 6.5. wikipedia.org The acidity of the N-H bond in this compound is influenced by the electron-withdrawing nature of the substituted pyridine ring. The delocalization of the resulting negative charge on the nitramide anion over the nitro group contributes to the stability of the conjugate base. rsc.org

Protonation can occur at either the pyridine nitrogen or one of the oxygen atoms of the nitro group. In a strongly acidic medium, the pyridine nitrogen is likely to be protonated, forming a pyridinium (B92312) cation. researchgate.net This protonation further deactivates the ring towards electrophilic attack.

Table 1: Acid-Base Properties of this compound

| Functional Group | Property | Influencing Factors | Predicted pKa Range |

| Pyridine Nitrogen | Basic | Electron-withdrawing substituents (-Cl, -F, -NHNO₂) decrease basicity. | < 5 studysmarter.co.ukbas.bg |

| Nitramide N-H | Acidic | Stabilization of the conjugate base by the -NO₂ group and the pyridine ring. | ~6-7 wikipedia.orgrsc.org |

Nucleophilic Substitution Reactions Involving the Pyridine Ring

The pyridine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The presence of electron-withdrawing groups, including the ring nitrogen itself, the halogens, and the nitramide group, further activates the ring for such reactions. Nucleophilic attack is favored at the positions ortho and para to the ring nitrogen (C2, C4, and C6) because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom. wikipedia.org

Attack at the Chlorine-Bearing Position (SNAr)

The chlorine atom is located at the C2 position, which is ortho to the pyridine nitrogen. This position is highly activated towards nucleophilic attack. A nucleophile can attack the C2 carbon, leading to the formation of a Meisenheimer-type intermediate. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substitution product. The SNAr mechanism is generally a stepwise process involving addition of the nucleophile followed by elimination of the leaving group. stackexchange.com

Reactivity of the Fluorine Substituent

The fluorine atom is situated at the C5 position. Generally, in nucleophilic aromatic substitution reactions, fluorine is a better leaving group than chlorine. wikipedia.orgresearchgate.net This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex. wikipedia.org However, the position of the substituent also plays a crucial role. While the C2 position is highly activated, the C5 position is meta to the ring nitrogen and therefore less activated. Despite this, the inherent reactivity of the C-F bond in SNAr reactions suggests that substitution at this position is also possible, particularly with strong nucleophiles or under forcing conditions.

Table 2: Comparison of Reactivity at Halogenated Positions towards Nucleophilic Attack

| Position | Halogen | Activating Factors | Leaving Group Ability (General SNAr) | Expected Reactivity |

| C2 | Chlorine | Ortho to pyridine nitrogen, activated by nitramide group (para). | Good | High |

| C5 | Fluorine | Meta to pyridine nitrogen, less activated. | Excellent | Moderate to High |

Electrophilic Reactions at the Nitramide Nitrogen and Pyridine Ring

The pyridine ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the cumulative electron-withdrawing effects of the nitrogen atom, the two halogen substituents, and the nitramide group. researchgate.net Reactions like nitration or halogenation on the ring would require extremely harsh conditions and are generally not favorable. masterorganicchemistry.com

Electrophilic attack is more likely to occur at one of the nitrogen atoms. The pyridine nitrogen can be targeted by electrophiles such as alkylating agents, leading to the formation of a quaternary pyridinium salt. chemrxiv.org The nitrogen atom of the nitramide group also possesses a lone pair of electrons and could potentially react with electrophiles, although this is less common. In the presence of strong acids, protonation occurs at the pyridine nitrogen, which further deactivates the ring. researchgate.netmasterorganicchemistry.comyoutube.com

Cyclization and Rearrangement Reactions Involving the Nitramide Group

Aryl nitramides are also known to undergo thermal or photochemical rearrangement. researchgate.netresearchgate.net For example, the photo-Smiles rearrangement is a known reaction for related structures. researchgate.net Another possibility is the rearrangement to a nitro-substituted aminopyridine, although this is speculative without experimental evidence. The presence of the ortho-chloro substituent could also influence potential cyclization pathways. nih.gov

Reductive and Oxidative Transformations of the Nitramide Moiety

The nitramide group is susceptible to both reduction and oxidation.

Reductive Transformations: The nitramide moiety can be reduced to the corresponding hydrazine (B178648) derivative. Common reducing agents for nitrosamines, which are structurally related, include zinc in the presence of an acid or catalytic hydrogenation. rsc.orggoogle.com Catalytic hydrogenation of nitro compounds is a well-established method, and similar conditions could potentially reduce the nitramide group. google.comnih.govmdpi.comnih.gov For instance, catalytic hydrogenation over palladium on carbon (Pd/C) with hydrazine hydrate (B1144303) is a method used for the selective reduction of nitroarenes and could be applicable here. nih.gov The use of thiourea (B124793) dioxide has also been reported for the metal-free reduction of aryl-N-nitrosamines to hydrazines. rsc.org It is also possible that under strong reducing conditions, the N-N bond could be cleaved to yield the corresponding aminopyridine.

Oxidative Transformations: The oxidation of the pyridine nitrogen to an N-oxide can be achieved using oxidizing agents like peracids. libretexts.orglibretexts.org This transformation can alter the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. rsc.org The nitramide group itself is already in a high oxidation state, but the amino part of the moiety could potentially be oxidized under harsh conditions, leading to decomposition. The oxidation of aromatic amines to nitro compounds is a known transformation, though applying this to a nitramide would be challenging. organic-chemistry.org

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states is crucial for elucidating the mechanistic pathways of this compound. While specific experimental data for this compound is limited, theoretical and comparative studies of related nitramides and pyridyl systems allow for the postulation of key transient species.

In many reactions involving nitramides, an important intermediate is the aci-nitro tautomer . For this compound, this would be the corresponding iminol-like structure, formed by the migration of a proton from the amino nitrogen to one of the oxygen atoms of the nitro group. This tautomerization is often a critical step in both acid- and base-catalyzed decomposition pathways.

Transition states in the reactions of this compound are expected to be highly polarized structures. For instance, in nucleophilic substitution reactions at the pyridine ring, a Meisenheimer-like complex could be formed as a transition state, where the aromaticity of the pyridine ring is temporarily disrupted. The stability of such a transition state would be influenced by the electron-withdrawing effects of the chloro, fluoro, and nitramido substituents.

Computational chemistry studies on similar molecules suggest that the transition states for the rearrangement of the nitramido group or its cleavage would involve significant charge separation. For example, the transition state for the loss of the nitro group could involve the elongation of the N-N bond, leading to the formation of a pyridyl cation and a nitramide anion or their radical counterparts, depending on the reaction conditions.

Table 1: Postulated Intermediates and Transition States in the Reactions of this compound

| Type | Name/Description | Role in Reaction Pathway |

| Intermediate | Aci-nitro Tautomer | Precursor in acid/base-catalyzed hydrolysis and rearrangement. |

| Intermediate | Pyridyl Radical | Formed during photodissociation, leading to radical chain reactions. |

| Intermediate | N-centered Radical | Possible intermediate in thermal or photochemical decomposition. |

| Transition State | Meisenheimer-like Complex | Involved in nucleophilic aromatic substitution on the pyridine ring. |

| Transition State | Four-centered Transition State | Postulated in certain thermal rearrangement reactions. |

| Transition State | Concerted Proton Transfer TS | Involved in acid- or base-catalyzed decomposition mechanisms. |

Degradation Pathways and Environmental Transformation (Mechanistic Studies)

The environmental fate of this compound is determined by its susceptibility to various degradation processes. Mechanistic studies, even if theoretical, are vital for predicting its persistence, transformation products, and potential ecological impact.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound can be catalyzed by both acids and bases, leading to the cleavage of the N-N bond or substitution at the pyridine ring.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is likely initiated by the protonation of either the pyridine ring nitrogen or one of the oxygen atoms of the nitro group. Protonation of the pyridine nitrogen would increase the electrophilicity of the ring, making it more susceptible to nucleophilic attack by water. However, protonation of the nitramido group is also a plausible pathway. Following protonation, a water molecule can act as a nucleophile.

A proposed mechanism involves the following steps:

Protonation of an oxygen atom of the nitro group.

Nucleophilic attack of a water molecule on the nitrogen atom of the nitramido group.

Formation of a tetrahedral intermediate.

Elimination of nitrous acid (HNO₂) and the formation of 4-amino-2-chloro-5-fluoropyridine.

Alternatively, nucleophilic attack on the carbon atom at the 4-position of the pyridine ring can lead to the displacement of the nitramido group.

Base-Catalyzed Hydrolysis: In basic media, the hydrolysis mechanism is expected to be different. A strong base can deprotonate the amino group of the nitramide, forming a more reactive anion.

A potential pathway is as follows:

Deprotonation of the nitramido group by a hydroxide (B78521) ion to form an anion.

Rearrangement of the anion, possibly leading to the cleavage of the N-N bond and the formation of a pyridyl anion and nitrous oxide (N₂O).

The pyridyl anion would then be protonated by water to yield 2-chloro-5-fluoropyridine (B44960).

Another possibility is the direct nucleophilic attack of a hydroxide ion on the pyridine ring, particularly at the 2- or 4-positions, which are activated by the electron-withdrawing substituents. This would lead to the formation of the corresponding hydroxypyridine derivatives.

Photodissociation and Radical Formation Pathways

The presence of a nitro group and halogen substituents suggests that this compound is likely to undergo photodissociation upon exposure to ultraviolet radiation. The primary photochemical process is expected to be the homolytic cleavage of the N-N bond or a C-Cl bond.

N-N Bond Cleavage: Upon absorption of a photon, the N-N bond, which is relatively weak, can break homolytically to generate a pyridyl radical and a nitrogen dioxide radical (•NO₂).

Pathway: C₅H₂ClFN(•) + •NO₂

The resulting 2-chloro-5-fluoro-4-pyridyl radical is a highly reactive species that can undergo several subsequent reactions, such as hydrogen abstraction from the solvent, dimerization, or reaction with oxygen to form peroxy radicals. The nitrogen dioxide radical can also participate in further reactions, potentially leading to the formation of nitric acid in the presence of water and oxygen.

C-Cl Bond Cleavage: Although the C-Cl bond is generally stronger than the N-N bond, its cleavage under UV irradiation is also a possibility, especially in the presence of photosensitizers. This would lead to the formation of a different pyridyl radical and a chlorine radical (•Cl).

Pathway: C₅H₂F(N-NO₂)• + •Cl

The chlorine radical is highly reactive and can initiate a series of radical chain reactions, contributing to the degradation of the parent compound and the formation of various photoproducts.

Table 2: Potential Photodegradation Products of this compound

| Parent Compound | Primary Radicals | Potential Secondary Products |

| This compound | 2-Chloro-5-fluoro-4-pyridyl radical, Nitrogen dioxide radical | 2-Chloro-5-fluoropyridine, 4-Hydroxy-2-chloro-5-fluoropyridine, Dimerized pyridyls, Nitric acid |

| This compound | 4-Nitramido-5-fluoropyridyl radical, Chlorine radical | 5-Fluoro-4-nitramidopyridine, Chlorinated organic byproducts |

Biotransformation Mechanisms and Products

The biotransformation of this compound in the environment is likely to be a slow process, given the general resistance of fluorinated and chlorinated aromatic compounds to microbial degradation. nih.gov However, certain microorganisms may possess enzymatic systems capable of transforming this molecule.

Reductive Dechlorination: Anaerobic bacteria may be capable of reductive dechlorination, where the chlorine atom is removed and replaced by a hydrogen atom. This process would yield N-(5-fluoropyridin-4-yl)nitramide.

Hydrolytic Dehalogenation: Some aerobic microorganisms can mediate hydrolytic dehalogenation, replacing the chlorine atom with a hydroxyl group to form N-(2-hydroxy-5-fluoropyridin-4-yl)nitramide.

Nitro Group Reduction: The nitro group is susceptible to reduction by various microorganisms under both aerobic and anaerobic conditions. This can lead to the formation of the corresponding nitroso, hydroxylamino, and ultimately amino derivatives. The reduction of the nitramido group would likely result in the formation of 4-amino-2-chloro-5-fluoropyridine and nitrogen-containing inorganic species.

Ring Cleavage: Complete biodegradation would involve the cleavage of the pyridine ring. This is typically initiated by dioxygenase enzymes in aerobic bacteria, which introduce hydroxyl groups onto the ring, leading to the formation of catecholic intermediates. These intermediates can then undergo ring fission. The presence of halogen substituents can, however, hinder this process. nih.gov

Table 3: Hypothetical Biotransformation Products of this compound

| Transformation Type | Enzymatic Process (Example) | Potential Product(s) |

| Reductive Dechlorination | Reductase | N-(5-fluoropyridin-4-yl)nitramide |

| Hydrolytic Dehalogenation | Dehalogenase | N-(2-hydroxy-5-fluoropyridin-4-yl)nitramide |

| Nitro Group Reduction | Nitroreductase | 4-Amino-2-chloro-5-fluoropyridine |

| Ring Hydroxylation | Dioxygenase | 2-Chloro-5-fluoro-x,y-dihydroxypyridine derivatives |

| Ring Cleavage | Metapyrocatechase/Orthopyrocatechase | Acyclic aliphatic acids and ammonia (B1221849) |

Synthesis and Characterization of Derivatives and Analogues of N 2 Chloro 5 Fluoropyridin 4 Yl Nitramide

Modification of the Nitramide (B1216842) Functional Group (e.g., Alkylation, Acylation)

The nitramide functional group (-NHNO2) is a key feature of N-(2-Chloro-5-fluoropyridin-4-yl)nitramide, and its modification through reactions like alkylation and acylation can lead to a diverse range of derivatives with altered properties.

Alkylation: The nitrogen atom of the nitramide group can be alkylated using various alkylating agents. This reaction typically proceeds via nucleophilic substitution, where the deprotonated nitramide anion acts as the nucleophile. The choice of base and reaction conditions is critical to control the selectivity and yield of the N-alkylated product. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) is a common strategy for deprotonating the nitramide, followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide).

Acylation: Similarly, the nitramide group can be acylated to introduce an acyl group, forming N-acylnitramide derivatives. This is typically achieved by reacting the parent nitramide with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct. These N-acyl derivatives can exhibit different stability and reactivity profiles compared to the parent compound.

| Reaction Type | Reagents | Solvent | General Conditions | Product Type |

|---|---|---|---|---|

| Alkylation | Alkyl halide (e.g., CH3I, C2H5Br), Base (e.g., NaH, K2CO3) | Aprotic polar (e.g., DMF, Acetonitrile) | 0 °C to room temperature | N-Alkyl-N-(2-chloro-5-fluoropyridin-4-yl)nitramide |

| Acylation | Acyl chloride (e.g., CH3COCl), Anhydride (e.g., (CH3CO)2O), Base (e.g., Pyridine (B92270), Triethylamine) | Aprotic (e.g., Dichloromethane, THF) | 0 °C to reflux | N-Acyl-N-(2-chloro-5-fluoropyridin-4-yl)nitramide |

Substituent Effects on Pyridine Ring Reactivity and Nitramide Stability

The reactivity of the pyridine ring and the stability of the nitramide group in this compound are significantly influenced by the electronic properties of the substituents. The presence of the chloro and fluoro groups at the 2- and 5-positions, respectively, imparts distinct characteristics to the molecule.

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The additional presence of electron-withdrawing halogen substituents (chlorine and fluorine) further deactivates the ring towards electrophilic aromatic substitution. acs.org Conversely, these substituents make the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions activated by the electron-withdrawing groups. encyclopedia.pub The stability of the nitramide group is also linked to the electronic environment of the pyridine ring. Electron-withdrawing groups can influence the acidity of the nitramide proton and the stability of the corresponding anion.

Synthesis of Analogues with Varied Halogen Substitution Patterns

To investigate the structure-activity relationships, analogues of this compound with different halogen substitution patterns can be synthesized. This allows for a systematic study of how the nature and position of the halogen atom affect the molecule's properties. For example, replacing the chlorine atom with other halogens (e.g., bromine) or altering the position of the fluorine atom would provide a series of compounds for comparative analysis. The synthesis of such analogues would typically start from appropriately substituted pyridines, followed by amination and nitration steps.

Introduction of Alkyl or Aryl Groups on the Pyridine Ring

The introduction of alkyl or aryl groups onto the pyridine ring can be achieved through various cross-coupling reactions, such as Suzuki or Stille couplings. These reactions typically involve the coupling of a halogenated pyridine derivative with an organoboron or organotin reagent in the presence of a palladium catalyst. The introduction of electron-donating alkyl groups or electron-donating/withdrawing aryl groups can significantly alter the electronic properties of the pyridine ring, thereby influencing its reactivity and the stability of the nitramide moiety. For instance, an electron-donating alkyl group would be expected to increase the electron density of the ring, making it more reactive towards electrophiles and potentially destabilizing the nitramide group. Conversely, an electron-withdrawing aryl group would have the opposite effect.

Heterocyclic Ring Expansion or Contraction Derived from the Pyridine Core

Modifying the core heterocyclic structure through ring expansion or contraction reactions can lead to novel chemical scaffolds with potentially different biological or energetic properties.

Ring Expansion: Pyridine derivatives can undergo ring expansion to form seven-membered rings like diazepines. For instance, a one-pot sequence involving the in-situ generation of 1-aminopyridinium ylides followed by photochemical rearrangement under UV light can convert pyridine derivatives into 1,2-diazepines. rsc.org This method offers a pathway to expand the six-membered pyridine ring of this compound to a seven-membered diazepine (B8756704) ring, which could lead to compounds with novel conformational and electronic properties.

Ring Contraction: Conversely, ring contraction of pyridines to five-membered rings like pyrroles is also a known transformation. Theoretical and experimental studies have shown that the reaction of pyridine with excited nitrogen atoms can lead to ring contraction, forming pyrrolyl radicals and other five-membered ring products. nih.govacs.orgorganic-chemistry.org Another approach involves a photo-promoted reaction of pyridines with silylborane to yield pyrrolidine (B122466) derivatives. nih.gov While these reactions have not been specifically reported for this compound, they represent potential routes for the synthesis of its five-membered ring analogues.

Stereochemical Aspects in Derivative Synthesis (if applicable)

Stereochemistry can play a crucial role in the properties of molecules, particularly in a biological context. While this compound itself is achiral, the introduction of certain substituents can lead to stereoisomers.

Atropisomerism: The synthesis of derivatives with bulky aryl groups on the pyridine ring, particularly at the positions adjacent to the nitramide group, could lead to atropisomerism. bohrium.com This phenomenon arises from restricted rotation around a single bond, resulting in stable, separable enantiomers. The steric hindrance caused by the bulky substituents and the nitramide group could create a significant energy barrier to rotation, leading to axial chirality. The synthesis and separation of such atropisomers would require specialized chiral chromatography techniques. Studies on 2,6-bis(N-arylimino)pyridine complexes have demonstrated the existence of stable syn and anti conformers due to restricted aryl group rotation, a principle that could be applicable here. nih.gov

Design Principles for New Nitramide-Containing Chemical Scaffolds

The design of new chemical scaffolds containing the nitramide group based on the this compound structure can be guided by several principles, including bioisosteric replacement and structure-activity relationship (SAR) studies.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of enhancing desired properties while minimizing undesirable ones. mdpi.com For example, the pyridine ring could be replaced with other heterocyclic or aromatic systems to explore different binding interactions or metabolic stabilities. The replacement of a pyridine N-oxide with a 2-difluoromethylpyridine has been shown to be a successful bioisosteric replacement, enhancing the activity of quorum sensing inhibitors. rsc.org Similarly, the nitramide group itself could be replaced by other nitrogen-containing functional groups known to have similar electronic or hydrogen-bonding characteristics.

Structure-Activity Relationship (SAR): A systematic exploration of the chemical space around the parent molecule is essential for understanding SAR. nih.gov This involves synthesizing a library of analogues with variations in the substituents on the pyridine ring and modifications to the nitramide group. By correlating the structural changes with the observed properties (e.g., stability, reactivity, biological activity), predictive models can be developed to guide the design of new, more potent, or stable compounds. For example, studies on N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides have shown a direct dependence of their analgesic and anti-inflammatory activity on the mutual arrangement of the benzothiazine and pyridine fragments. mdpi.com

The following table summarizes some key design principles for developing new nitramide-containing scaffolds.

| Design Principle | Strategy | Example Application | Potential Outcome |

|---|---|---|---|

| Bioisosteric Replacement | Replace pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine). | Synthesis of N-(2-Chloro-5-fluoropyrimidin-4-yl)nitramide. | Altered solubility, metabolic stability, and target interaction. |

| Structure-Activity Relationship (SAR) | Systematic variation of substituents on the pyridine ring (halogens, alkyl, aryl groups). | Synthesize a library of analogues with different R groups at the 3- or 6-position. | Identification of key structural features for desired properties. |

| Scaffold Hopping | Replace the pyridine core with a completely different scaffold while maintaining key pharmacophoric features. | Design non-pyridine based nitramides with similar spatial arrangement of functional groups. | Discovery of novel chemical classes with improved properties. |

| Conformational Restriction | Introduce bulky groups to induce atropisomerism or cyclize parts of the molecule. | Synthesis of derivatives with ortho-substituted aryl groups at the 3-position. | Enhanced selectivity and potency due to a more defined conformation. |

Exploration of N 2 Chloro 5 Fluoropyridin 4 Yl Nitramide in Advanced Chemical Research

Utilization as a Synthetic Precursor for Complex Molecular Architectures

The inherent reactivity of the functional groups within N-(2-Chloro-5-fluoropyridin-4-yl)nitramide makes it a valuable precursor for constructing more elaborate molecular structures. The chloro, fluoro, and nitramide (B1216842) groups each offer distinct handles for synthetic manipulation, allowing for its incorporation into a variety of complex chemical frameworks.

Substituted pyridines are fundamental components in the synthesis of a wide array of heterocyclic compounds. The presence of both a chloro and a fluoro substituent on the pyridine (B92270) ring of this compound provides differential reactivity, which can be exploited for sequential, site-selective modifications. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions, serving as a key linkage point for the introduction of new carbon or heteroatom-based fragments. This functionality allows chemists to use the molecule as a scaffold, building out more complex heterocyclic systems that are common in pharmaceutical and materials science research.

The nitramide group (-NHNO₂) is a well-known energetic functional group, and compounds containing this moiety are often investigated as components of energetic materials. researchgate.net The synthesis of new energetic materials frequently involves incorporating known explosive toxophores, like the nitramine group, into novel molecular backbones to enhance performance or improve safety characteristics. bibliotekanauki.plresearchgate.net By combining different nitrogen-rich heterocycles, it is possible to fine-tune the energetic performance and physical properties of the resulting materials. researchgate.net

Theoretically, this compound could serve as a precursor for more complex, high-energy-density materials. Through reactions that target the chloro and fluoro substituents, the molecule could be integrated into larger polycyclic or cage-like structures. The resulting architectures would contain multiple energetic nitramine groups, potentially leading to novel materials with tailored detonation properties and thermal stability.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| N-(2-chloropyridin-4-yl)nitramide | 14432-13-4 | C₅H₄ClN₃O₂ | 173.56 |

| 2-Chloro-5-fluoropyridine (B44960) | 31301-51-6 | C₅H₃ClFN | 131.54 |

Participation in Metal-Catalyzed Transformations and Organometallic Chemistry

The halogenated pyridine structure of this compound makes it an ideal candidate for a variety of metal-catalyzed reactions, which are cornerstones of modern synthetic organic chemistry.

The 2-chloro-pyridine moiety is a common substrate in cross-coupling reactions. Nickel-catalyzed cross-coupling methods have been developed for the reaction of 2-chloropyridines with alkyl bromides, providing a pathway to 2-alkylated pyridines. nih.gov These reactions demonstrate promising functional group compatibility. nih.gov Similarly, nickel catalysis using commercially available ligands has proven effective for the cross-coupling of fluoroazines with aryl Grignard reagents. acs.org

Given these precedents, this compound could foreseeably participate in a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, primarily at the C2-chloro position. Such transformations would enable the facile introduction of diverse alkyl, aryl, or amino substituents, further expanding its utility as a synthetic intermediate. The reactivity of the C5-fluoro position in similar cross-coupling reactions offers potential for sequential functionalization.

| Reaction Type | Catalyst System (Example) | Coupling Partner | Potential Application |

|---|---|---|---|

| Nickel-catalyzed Cross-Electrophile Coupling | NiBr₂·3H₂O / Bathophenanthroline | Alkyl Bromides | Alkylation at the C2 position. nih.gov |

| Nickel-catalyzed Cross-Coupling | NiCl₂(dppe) | Aryl Grignard Reagents | Arylation at a fluoro-substituted position. acs.org |

While phosphines, carbenes, and amines are common ligand classes in catalysis, the potential for nitramide-based ligands is less explored. abcr.com However, the nitramide group possesses both nitrogen and oxygen atoms with lone pairs of electrons that could, in principle, coordinate to a metal center. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. youtube.com Multinuclear catalysts, for instance, can exhibit enhanced reactivity and selectivity due to cooperative effects between metal centers bridged by a ligand scaffold. nih.gov

If this compound or its derivatives were to be investigated as ligands, the nitramide moiety, in conjunction with the pyridine nitrogen, could potentially form a chelate structure. The electronic properties of such a ligand would be heavily influenced by the electron-withdrawing nature of the nitro group and the halogenated ring, which could modulate the catalytic activity of the coordinated metal. However, the development and application of nitramide-based ligands for catalytic systems remain a largely hypothetical area requiring further investigation.

Application as a Mechanistic Probe in Organic Reaction Studies

The specific arrangement of functional groups in this compound allows it to serve as a probe for investigating the mechanisms of certain organic reactions. The electronic interplay between the fluoro, chloro, and nitramide substituents can provide insight into reaction pathways.

Theoretical studies on the parent compound, nitramide (H₂NNO₂), have investigated its decomposition mechanisms. rsc.org These studies show that the process can be catalyzed by acids or bases and can proceed through concerted mechanisms. rsc.org The presence of the 2-chloro-5-fluoropyridin-4-yl group would significantly alter the electronic environment of the nitramide nitrogen atoms. By studying the decomposition or rearrangement reactions of this compound and comparing the outcomes and kinetics to simpler nitramides, researchers could elucidate the electronic effects of this complex substituent. For example, the strong electron-withdrawing nature of the ring could influence the pKa of the nitramide protons, affecting the rates of base-catalyzed decomposition pathways and providing valuable data on the structure-reactivity relationships in these systems.

Involvement in Energetic Materials Research

The investigation of novel energetic materials is a critical area of advanced chemical research, driven by the need for compounds with superior performance, enhanced stability, and tailored sensitivity. Within this field, nitrogen-rich heterocyclic compounds are of particular interest due to their high heats of formation and the generation of voluminous, stable gaseous products upon decomposition, such as dinitrogen (N₂). The introduction of a nitramine (-NHNO₂) group onto a pyridine scaffold, particularly one substituted with halogens like chlorine and fluorine, presents an intriguing molecular design for a potential energetic material. The compound this compound represents such a structure, combining the features of a halogenated pyridine ring with an energetic nitramine functionality. Research in this area focuses on understanding the synthetic accessibility, inherent chemical stability, and decomposition characteristics of such molecules to evaluate their potential as energetic materials or as precursors to more complex energetic frameworks.

The synthetic approach to this compound and related nitropyridines often involves multi-step reaction sequences. A common strategy begins with a suitable pyridine precursor, such as 2-Chloro-5-fluoropyridine. The synthesis can proceed through nitration of an aminopyridine intermediate. For instance, the synthesis of a related compound, N-(2-chloropyridin-4-yl)nitramide, involves the careful nitration of 2-chloro-4-aminopyridine. This suggests that a potential route to this compound would likely involve the synthesis of 4-amino-2-chloro-5-fluoropyridine, followed by a controlled nitration step to introduce the nitramine group. The conditions for such a nitration, typically involving a mixture of nitric acid and a dehydrating agent like sulfuric acid, must be carefully optimized to prevent over-nitration or degradation of the pyridine ring, which is activated by the amino group but also influenced by the deactivating effects of the halogen substituents.

Precursor for Nitramine-Containing Energetic Frameworks

This compound can be envisioned as a valuable precursor for the construction of more complex, high-energy-density materials and energetic frameworks. The presence of multiple reactive sites—the chloro and fluoro substituents, and the nitramine group—allows for a variety of subsequent chemical modifications. For instance, the chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, enabling the linkage of this nitramine-containing pyridine unit to other energetic moieties or to form polymeric structures. This versatility makes it a potential building block for creating novel energetic materials with tailored properties.

The development of energetic frameworks often involves linking energetic molecules to create larger, more stable structures. The reactivity of the chloro-substituent in this compound could be exploited to connect it to other heterocyclic energetic rings, such as triazoles or tetrazoles, which are known for their high nitrogen content and positive heats of formation. Such derivatization could lead to the creation of new energetic compounds with enhanced thermal stability and detonation performance compared to the parent molecule. The ability to use this compound as a foundational unit for further synthesis is a key aspect of its potential role in advanced energetic materials research.

| Potential Functionalization Site | Type of Reaction | Potential Outcome |

| 2-Chloro substituent | Nucleophilic Aromatic Substitution | Linkage to other energetic moieties, formation of dimers or polymers. |

| Nitramine group | Modification or use in condensation reactions | Formation of more complex energetic structures. |

| Pyridine ring | Further electrophilic or nucleophilic substitution | Introduction of additional energetic groups (e.g., -NO₂, -N₃). |

Mechanistic Insights into Decomposition Pathways in High-Energy Systems

The presence of the halogen atoms on the pyridine ring would significantly influence the subsequent reaction pathways. The C-Cl and C-F bonds are relatively strong, but they can also participate in radical reactions under high-energy conditions. The decomposition process is likely to be a complex cascade of reactions involving the fragmentation of the pyridine ring and the formation of various small gaseous molecules. The ultimate products would likely include stable gases such as N₂, CO, CO₂, and halogenated species. The specific decomposition mechanism and the energy released would be highly dependent on the reaction conditions, such as temperature and pressure.

Detailed mechanistic studies, often employing techniques like pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) and theoretical calculations, are necessary to elucidate the complex reaction network involved in the decomposition of such energetic materials. These studies provide crucial information on the initial decomposition steps, the key intermediates, and the final products, which are essential for modeling the performance and safety of any potential energetic material.

| Decomposition Stage | Proposed Chemical Event | Key Species Involved |

| Initiation | Homolytic cleavage of the N-NO₂ bond | N-(2-Chloro-5-fluoropyridin-4-yl) radical, NO₂ radical |

| Propagation | Fragmentation of the pyridine ring, radical chain reactions | Pyridyl radical fragments, NO₂, Cl, F radicals |

| Termination | Combination of radical species | Formation of stable gaseous products (N₂, CO₂, etc.) and solid residues |

Future Directions and Emerging Research Avenues for N 2 Chloro 5 Fluoropyridin 4 Yl Nitramide

Integration with Flow Chemistry and Sustainable Synthesis Practices

The application of flow chemistry to the synthesis of pyridine (B92270) derivatives has been shown to offer advantages in terms of safety, efficiency, and scalability. Continuous flow processes can provide precise control over reaction parameters, leading to improved yields and purities. For a compound like N-(2-Chloro-5-fluoropyridin-4-yl)nitramide, sustainable synthesis practices would involve the use of greener solvents, energy-efficient processes, and atom-economical reaction pathways. However, no specific studies have been published detailing the integration of these modern synthetic techniques for this particular nitramide (B1216842).

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

Real-time reaction monitoring using advanced spectroscopic techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy is crucial for understanding reaction kinetics and mechanisms. For this compound, these methods could provide valuable insights into its formation and subsequent reactions. Currently, there is no available literature that applies these advanced analytical tools to this compound.

Development of Predictive Models for Reactivity and Selectivity

Computational chemistry and the development of predictive models are powerful tools in modern chemical research. For this compound, density functional theory (DFT) calculations and other computational methods could be employed to predict its reactivity patterns, regioselectivity, and stereoselectivity in various chemical transformations. Such theoretical studies are essential for designing efficient synthetic routes and understanding the compound's chemical behavior, though specific models for this nitramide have not been developed.

Exploration of Self-Assembly and Supramolecular Chemistry

The presence of halogen atoms (chlorine and fluorine) and a nitramide group on the pyridine ring of this compound suggests the potential for its involvement in non-covalent interactions, which are the foundation of supramolecular chemistry. Halogen bonding, hydrogen bonding, and π-π stacking are interactions that could direct the self-assembly of this molecule into well-defined supramolecular architectures. Research in this area for halogenated pyridines is active, but this compound has not been a specific subject of these investigations.

Potential as a Precursor in Materials Science

The structural motifs within this compound, including the fluorinated pyridine ring and the energetic nitramide group, suggest that it could be a precursor for the synthesis of novel materials. These could include energetic materials, polymers with specific thermal or optical properties, or functional organic materials. The molecular design of new materials often relies on the unique properties of their building blocks; however, the utility of this compound as such a precursor has yet to be explored in the scientific literature.

Q & A

Q. What are the optimized synthetic routes for N-(2-Chloro-5-fluoropyridin-4-yl)nitramide, and how can purity be ensured?

The synthesis typically involves halogenation and nitramide functionalization on a pyridine scaffold. Key steps include:

- Halogenation : Selective introduction of chlorine and fluorine substituents using reagents like POCl₃ or SF₄ under controlled temperatures (40–60°C) .

- Nitramide Formation : Reaction with nitrating agents (e.g., HNO₃/H₂SO₄) followed by purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Purity Assurance : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and Nuclear Magnetic Resonance (¹H/¹³C NMR) to verify absence of byproducts .

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended?